5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Overview
Description
Mechanism of Action
Target of Action
The compound “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” belongs to the class of oxadiazoles and morpholines. Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . Morpholines are often used in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their potential to form hydrogen bonds .
Mode of Action
Morpholine rings can also participate in hydrogen bonding and can act as bioisosteres, potentially mimicking the behavior of other functional groups .
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Based on the known activities of oxadiazoles and morpholines, it could potentially be involved in pathways related to inflammation, bacterial or fungal infections .
Pharmacokinetics
Morpholine derivatives are generally well absorbed and distributed in the body due to their polarity .
Result of Action
Based on the known activities of oxadiazoles and morpholines, it could potentially have antibacterial, antifungal, or anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the stability and activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of neurotransmitters . The nature of these interactions involves non-covalent binding to the active sites of these enzymes, thereby blocking their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of carbonic anhydrase isoforms, which are related to cancer therapy . This compound can alter gene expression patterns and impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as AChE and BChE, and preventing their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as respiratory irritation and skin irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in glucose metabolism . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of the compound can affect its activity and function, as it needs to be in the right place to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine include:
Furamizole: An antibacterial agent with a similar oxadiazole ring structure.
Nesapidil: An antiarrhythmic agent with a related chemical structure.
Raltegravir: An antiviral drug that also contains an oxadiazole ring.
Tiodazosin: An antihypertensive agent with structural similarities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-morpholin-4-yl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEQVWNRKBMEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375036 | |
Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-17-1 | |
Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496057-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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